1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound. It features a pyrazole ring, a phenyl group, and a pyrimidine core, making it a versatile molecule in organic synthesis and medicinal chemistry. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring through cyclocondensation of hydrazine with a suitable carbonyl compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are frequently used. Conditions often involve refluxing in organic solvents like ethanol or dichloromethane.
Major Products: The major products depend on the specific reaction but often include modified pyrazole or pyrimidine derivatives
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity. The pyrazole and pyrimidine rings facilitate interactions with biological macromolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds include:
1-phenyl-3-methyl-4-(trifluoromethyl)pyrazole: Shares the pyrazole and trifluoromethyl features.
7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine: Lacks the pyrazole ring but has a similar pyrimidine core.
1,3-dimethyl-4-(trifluoromethyl)pyrazole: Similar pyrazole structure but without the pyrimidine core.
The uniqueness of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of these structural elements, providing a balance of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C20H16F6N6O2 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16F6N6O2/c1-10-12(8-31(2)30-10)9-32-15-13(16(33)28-17(32)34)18(19(21,22)23,20(24,25)26)29-14(27-15)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,27,29)(H,28,33,34) |
InChI Key |
PRKKCOBYIKIKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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